2-[[1-(4-Chlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid
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Overview
Description
2-[[1-(4-Chlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid is a complex organic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Chlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with 4-Chlorophenyl Group: The pyrazole ring is then substituted with a 4-chlorophenyl group using a suitable halogenation reaction.
Introduction of the Carbonyl Group: The carbonyl group is introduced through a reaction with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the pyrazole derivative with 3-methoxy-2-methylpropanoic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Chlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and pyrazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[1-(4-Chlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[1-(4-Chlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-(4-Chlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxypropanoic acid
- 2-[[1-(4-Chlorophenyl)pyrazole-4-carbonyl]amino]-2-methylpropanoic acid
Uniqueness
2-[[1-(4-Chlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c1-15(9-23-2,14(21)22)18-13(20)10-7-17-19(8-10)12-5-3-11(16)4-6-12/h3-8H,9H2,1-2H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSADLZJWBGOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)NC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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